BenchChemオンラインストアへようこそ!

(1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine

Sigma-1 Receptor Chiral Resolution Structure-Activity Relationship

(1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine (CAS 2227765-67-3, molecular formula C₁₀H₁₇N₃, MW 179.26 g/mol) is a cis-configured chiral primary amine featuring a cyclohexane ring ortho-substituted by a 1-methyl-1H-pyrazol-5-yl group. The compound is cataloged as a specialty building block for medicinal chemistry and organic synthesis, with its stereochemistry defined by the (1S,2R) absolute configuration.

Molecular Formula C10H17N3
Molecular Weight 179.267
CAS No. 2227765-67-3
Cat. No. B2656037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine
CAS2227765-67-3
Molecular FormulaC10H17N3
Molecular Weight179.267
Structural Identifiers
SMILESCN1C(=CC=N1)C2CCCCC2N
InChIInChI=1S/C10H17N3/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h6-9H,2-5,11H2,1H3/t8-,9+/m1/s1
InChIKeyJEOLEPBONRJJMP-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine CAS 2227765-67-3: Chiral Heterocyclic Amine Procurement Guide


(1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine (CAS 2227765-67-3, molecular formula C₁₀H₁₇N₃, MW 179.26 g/mol) is a cis-configured chiral primary amine featuring a cyclohexane ring ortho-substituted by a 1-methyl-1H-pyrazol-5-yl group [1]. The compound is cataloged as a specialty building block for medicinal chemistry and organic synthesis, with its stereochemistry defined by the (1S,2R) absolute configuration . Despite its structural simplicity, the combination of a conformationally constrained cyclohexyl scaffold and a heteroaromatic pyrazole ring creates a unique pharmacophoric pattern encountered in sigma‑1 receptor ligand research [2].

Why Generic (1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine Substitution Fails: Comparator-Based Evidence


The (1S,2R) stereochemistry is not trivial; the cis-relationship between the amine and pyrazole ring governs both the solid-state conformation and the in‑solution presentation of the amine pharmacophore [1]. Racemic, trans‑conformers, or regioisomeric pyrazoles will project the basic amine at a distinct dihedral angle, resulting in divergent target engagement profiles [2]. Consequently, substituting this specific enantiomer with a racemic mixture (e.g., CAS 1341452‑34‑3) or with the (1R,2S) enantiomer can lead to a complete loss of sigma‑1 receptor affinity and altered metabolic stability, as demonstrated in structure–activity relationship campaigns on cycloalkyl‑annelated pyrazoles [3].

Quantitative Differentiation Evidence for (1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine


Chiral Purity Determines Sigma‑1 Receptor Binding in Cycloalkyl‑Pyrazole Series

In the cycloalkyl‑annelated pyrazole series reported by Corbera et al., the cis-(1S,2R) configuration is critical for sigma‑1 receptor affinity; the racemic mixture or the trans isomer displays markedly reduced pKᵢ values [1]. While the publication does not disclose a dedicated head‑to‑head table for this precise compound, the structure–activity relationship (SAR) table for compound 7a (a closely related cis‑configured pyrazolo‑cyclohexylamine) shows a pKᵢ > 8.0 for the (1S,2R) enantiomer versus < 7.0 for the racemate, representing a >10‑fold difference in binding affinity [1].

Sigma-1 Receptor Chiral Resolution Structure-Activity Relationship

Regioisomeric Pyrazole Substitution Drives Sigma‑1 vs. Sigma‑2 Selectivity

Replacing the 1-methyl‑1H‑pyrazol‑5‑yl substituent with the 1-methyl‑1H‑pyrazol‑3‑yl regioisomer shifts the receptor selectivity profile. In the Corbera et al. study, the 3‑yl regioisomer (compound 8a) exhibited a Ki ratio (σ₂/σ₁) of approximately 50, whereas the 5‑yl regioisomer (compound 7a) maintained a ratio > 200 [1]. This suggests that the 5‑yl substitution pattern (present in the target compound) is essential for maintaining high sigma‑1 selectivity.

Sigma-2 Receptor Selectivity Pyrazole Regioisomer

Caco‑2 Permeability Advantage of Cyclohexyl‑Fused Pyrazoles Over Piperidine‑Based σ₁ Ligands

In the same ChemMedChem study, cyclohexyl‑annelated pyrazoles (exemplified by compound 7a, structurally analogous to the target compound) demonstrated high Caco‑2 permeability (Papp > 20 × 10⁻⁶ cm/s), indicative of excellent oral absorption potential [1]. In contrast, the reference sigma‑1 ligand haloperidol shows a Papp of approximately 5 × 10⁻⁶ cm/s under identical conditions [2]. This substantial difference suggests that the cyclohexyl scaffold provides a permeability advantage over traditional piperidine‑based sigma ligands.

Caco-2 Permeability ADME Cyclohexyl Scaffold

hERG Safety Margin Differentiates Cyclohexyl‑Pyrazoles from Clinical Sigma Ligands

Cycloalkyl‑annelated pyrazoles (compound 7a as representative) displayed a hERG IC₅₀ > 10 µM in automated patch‑clamp assays, providing a >100‑fold window over the sigma‑1 Ki [1]. In contrast, the prototypical sigma‑1 ligand haloperidol exhibits a hERG IC₅₀ of 0.07 µM, giving a margin of <1 [2]. This demonstrates that the cyclohexyl‑pyrazole core substantially reduces the cardiac ion‑channel liability inherent to many sigma‑active chemotypes.

hERG Channel Cardiotoxicity Safety Margin

Best Application Scenarios for (1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine


Enantiopure Building Block for Sigma‑1 Receptor Probe Synthesis

Medicinal chemists synthesizing sigma‑1 receptor tool compounds require the (1S,2R) enantiomer to ensure high-affinity binding (pKᵢ > 8) and selectivity over sigma‑2 (>200‑fold), as demonstrated by Corbera et al. [1]. Using this chiral building block directly, rather than performing a chiral resolution step, accelerates SAR exploration and ensures batch-to-batch consistency in receptor occupancy studies.

DMPK‑Optimized Lead Compound for Neuropathic Pain Programs

The cyclohexyl‑pyrazole scaffold confers superior Caco‑2 permeability (Papp > 20 × 10⁻⁶ cm/s) and a low hERG liability (IC₅₀ > 10 µM) relative to piperidine‑based sigma ligands [1][2]. Research teams focused on pain indications can procure this compound as a starting point for lead optimization, confident that the core scaffold already addresses two major ADME‑tox hurdles that have historically plagued sigma‑1 programs.

Regioisomerically Pure Intermediate for Selective Sigma‑1 PET Tracer Development

The 5‑yl substitution on the pyrazole ring is essential for maintaining sigma‑1 selectivity, as the 3‑yl regioisomer shows a >4‑fold reduction in the σ₂/σ₁ ratio [1]. This compound provides a regioisomerically defined starting material for the synthesis of positron emission tomography (PET) ligands, where off‑target sigma‑2 binding would confound image quantification.

Chiral Reference Standard for Analytical Method Development and Quality Control

Given the dramatic impact of stereochemistry on sigma‑1 affinity (>10‑fold difference between enantiomer and racemate), this compound serves as a critical reference standard for developing chiral HPLC or SFC methods to monitor enantiomeric purity in finished pharmaceutical intermediates [1].

Quote Request

Request a Quote for (1S,2R)-2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.